2-Ethylmethcathinone hydrochloride
Description
Classification within New Psychoactive Substances (NPS) and Synthetic Cathinones
New psychoactive substances (NPS) are a diverse group of drugs that are not controlled by international drug conventions but may pose a public health threat. nih.gov They are often designed to mimic the effects of controlled substances and are broadly categorized into groups such as synthetic stimulants, synthetic cannabinoids, hallucinogens, and depressants. nih.gov
Synthetic cathinones, a major subgroup of NPS, are derivatives of the naturally occurring cathinone (B1664624) found in the khat plant. nih.govwikipedia.org These substances are characterized by a phenethylamine (B48288) core with a ketone group at the beta carbon. wikipedia.org 2-EMC falls under the classification of a synthetic stimulant and, more specifically, a synthetic cathinone. caymanchem.combertin-bioreagent.comnih.gov Synthetic cathinones represent one of the largest and most monitored groups of NPS. nih.govnih.gov
Structural Analogs and Related Cathinone Derivatives in Research Context
The study of 2-EMC is often contextualized by its relationship to other synthetic cathinones. It is a structural analog of methcathinone (B1676376), with the addition of an ethyl group to the phenyl ring. Specifically, its formal chemical name is 1-(2-ethylphenyl)-2-(methylamino)-1-propanone, monohydrochloride. caymanchem.com
In research, 2-EMC is frequently compared with its positional isomer, 4-ethylmethcathinone (B1651093) (4-EMC), where the ethyl group is at a different position on the phenyl ring. lgcstandards.com Other related cathinone derivatives studied alongside 2-EMC include:
Mephedrone (B570743) (4-methylmethcathinone): A widely studied synthetic cathinone to which 2-EMC is structurally related. caymanchem.combertin-bioreagent.com
Ethcathinone: A cathinone derivative that features an N-ethyl group. nih.gov
N-ethyl-hexedrone and other N-ethyl substituted cathinones: Research into these compounds helps to understand the structure-activity relationships, particularly the influence of the alpha-carbon side-chain length on their properties. ub.edu
The chemical structure of substituted cathinones can be modified at four primary locations, leading to a vast number of potential derivatives. wikipedia.org These modifications influence the compound's interaction with monoamine transporters, affecting the release and reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgub.edu
Below is an interactive table summarizing the key chemical data for 2-Ethylmethcathinone hydrochloride.
| Property | Value |
| IUPAC Name | 1-(2-ethylphenyl)-2-(methylamino)propan-1-one |
| Synonyms | 2-EMC, 2-ethyl-N-methylcathinone |
| Molecular Formula | C12H17NO · HCl |
| Molecular Weight | 227.7 g/mol |
| Appearance | White powder (HCl form) |
| Data sourced from SWGDRUG.org and Cayman Chemical caymanchem.comswgdrug.org |
Contemporary Research Landscape of this compound
The current research on 2-EMC is primarily focused on its analytical identification and characterization for forensic purposes. caymanchem.combertin-bioreagent.com Scientific investigations have utilized various analytical techniques to create a reference profile for the substance.
Key research findings and methodologies include:
Microcrystal and Infrared Microspectroscopy: Studies have identified aqueous gold chloride reagent as an effective method for producing characteristic microcrystals of 2-EMC, which can be analyzed using infrared microspectroscopy. wcupa.edu
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the separation and identification of 2-EMC, with a documented retention time of 7.335 minutes under specific column and temperature conditions. swgdrug.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy has been employed to elucidate the chemical structure of 2-EMC hydrochloride in a D2O solvent. swgdrug.org
The physiological and toxicological properties of 2-EMC are not well-documented, and much of the available material is intended for forensic and research applications. caymanchem.combertin-bioreagent.com The research landscape indicates a need for further investigation into the pharmacological and toxicological profiles of 2-EMC to better understand its potential effects.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWTFSCQGXGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348014 | |
| Record name | 2-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2448055-88-5 | |
| Record name | 2-Ethylmethcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Characterization Studies of 2 Ethylmethcathinone Hydrochloride
Established Synthetic Pathways for β-Keto-Phenethylamine Derivatives
The synthesis of β-keto-phenethylamine derivatives, including 2-Ethylmethcathinone, can be achieved through various established chemical routes. A common approach involves the reaction of a precursor molecule with a suitable amine. For instance, the hydrochloride salt of ethylone (B12757671), a related cathinone (B1664624), has been synthesized from its precursor, demonstrating a viable synthetic pathway. nih.gov In this process, the formation of different polymorphs can be controlled by the choice of solvent; treatment with ethereal hydrogen chloride yields one polymorph, while methanolic hydrogen chloride produces another. nih.gov
General strategies for the synthesis of β-phenethylamines, a broader class that includes these cathinone derivatives, have been developed. One such method is a photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides. nih.gov This technique utilizes an inexpensive organic photocatalyst and avoids the need for stoichiometric heterogeneous reductants, offering a modular and mild route to these valuable compounds. nih.govacs.org Mechanistic studies suggest that this process involves the nucleophilic ring-opening of the aziridine (B145994) by iodide to form an iodoamine, which then acts as the active electrophile. nih.govacs.org
Another approach involves the reduction of phenylacetonitrile (B145931) with hydrogen gas in the presence of a Raney nickel catalyst in methanol. google.com This method has been optimized to produce β-phenylethylamine with high yield and purity under specific temperature and pressure conditions. google.com The versatility of β-ketothioamides as precursors for various heterocyclic compounds further highlights the diverse synthetic strategies available for this class of molecules. chim.it These precursors can undergo a range of reactions, including cyclizations and cycloadditions, to form complex heterocyclic frameworks. chim.it
Spectroscopic and Chromatographic Characterization Techniques in Research
A comprehensive chemical characterization of novel psychoactive substances is crucial for their unambiguous identification. nih.gov A combination of spectroscopic and chromatographic methods is typically employed to elucidate the structure and confirm the identity of compounds like 2-Ethylmethcathinone hydrochloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of its molecular structure. nih.govswgdrug.org
In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), containing a reference standard like trimethylsilylpropanoic acid (TSP). swgdrug.orgswgdrug.org The resulting spectrum reveals characteristic chemical shifts and coupling patterns that correspond to the different protons in the molecule. For example, the signals for the ethyl group, the methylamino group, and the aromatic protons can be clearly identified and assigned. swgdrug.org The analysis of proton-proton interactions in 2D NMR experiments, such as COSY, can further confirm the connectivity of the molecule. mdpi.com
Table 1: General ¹H NMR Data for 2-Ethylmethcathinone HCl in D₂O swgdrug.org
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.6 - 7.3 | Multiplet | 4H | Aromatic Protons |
| 5.0 | Quartet | 1H | CH |
| 2.9 | Singlet | 3H | N-CH₃ |
| 2.6 | Quartet | 2H | Ar-CH₂ |
| 1.5 | Doublet | 3H | CH-CH₃ |
| 1.1 | Triplet | 3H | Ar-CH₂-CH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories for the separation and identification of volatile and semi-volatile compounds. mdpi.com In the analysis of this compound, the sample is typically dissolved in a solvent and may be derivatized to improve its volatility and chromatographic properties. swgdrug.orgmdpi.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint. swgdrug.org
The electron ionization (EI) mass spectrum of 2-Ethylmethcathinone shows characteristic fragmentation patterns that are used for its identification. swgdrug.org The molecular ion peak and key fragment ions can be compared to reference spectra in databases for confirmation. swgdrug.orgswgdrug.org The retention time of the compound on the GC column provides an additional layer of identification. swgdrug.org
Table 2: GC-MS Parameters for 2-Ethylmethcathinone HCl Analysis swgdrug.org
| Parameter | Value |
| Column | DB-1 MS (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 280°C |
| MS Source Temperature | 230°C |
| Oven Program | Ramped from 100°C to 300°C |
| Mass Scan Range | 34-550 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) are powerful analytical techniques for the characterization of non-volatile and thermally labile compounds. nih.govmdpi.com These methods are particularly useful for the analysis of cathinone derivatives. nih.gov In LC-MS/MS, the compound is first separated by liquid chromatography and then subjected to tandem mass spectrometry. This allows for the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions, providing a high degree of specificity. mdpi.com
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is invaluable for confirming the identity of novel compounds and distinguishing between isomers that may have similar fragmentation patterns in low-resolution mass spectrometry. mdpi.com For instance, the analysis of isomeric cathinone derivatives has shown that while their GC-MS spectra can be very similar, ESI-MS/MS can provide distinct fragmentation patterns that allow for their differentiation. mdpi.com
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule. researchgate.netmdpi.com These methods are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. nih.gov
The FTIR spectrum of this compound, typically obtained using an attenuated total reflectance (ATR) accessory, shows characteristic absorption bands corresponding to the carbonyl group (C=O), the N-H bond of the secondary amine, and the C-H bonds of the aromatic and aliphatic parts of the molecule. swgdrug.org Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.comresearchgate.net Both techniques are valuable for the qualitative analysis of the material and can be used to distinguish between different polymorphs of a compound. nih.gov
Table 3: Key FTIR Absorption Bands for 2-Ethylmethcathinone HCl swgdrug.org
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretch (aliphatic) |
| ~2700 | N-H stretch (secondary amine salt) |
| ~1695 | C=O stretch (ketone) |
| ~1450 | C-H bend (aliphatic) |
| ~760 | C-H bend (aromatic) |
Microcrystalline tests are a classic and effective method for the rapid identification of illicit substances in forensic laboratories. ojp.govcutm.ac.in These tests involve the reaction of a small amount of the suspected substance with a specific chemical reagent to form characteristic microcrystals. cutm.ac.in The morphology, color, and optical properties of these crystals, as observed under a polarized light microscope, are unique to the substance and can be used for its identification by comparison with a known standard. ojp.govcutm.ac.in
For 2-Ethylmethcathinone, various reagents can be used to produce distinctive microcrystals. Research has shown that aqueous gold chloride (HAuCl₄) is a particularly effective reagent, producing large, characteristic crystals that are also suitable for subsequent analysis by infrared microspectroscopy. wcupa.edu Other reagents that have been investigated include gold bromide (HAuBr₄), platinic bromide (H₂PtBr₆), and platinic chloride (H₂PtCl₆). wcupa.edu The use of multiple reagents can provide a higher degree of confidence in the identification. ojp.gov
Investigation of Solid-State Forms and Polymorphism in Cathinone Hydrochlorides
The phenomenon of polymorphism, where a single compound exists in multiple crystalline forms, is a significant area of study for cathinone hydrochlorides. These different solid-state forms, or polymorphs, can exhibit distinct physical properties, which can complicate forensic identification. researchgate.net While specific studies on this compound polymorphism are not widely detailed in the provided literature, extensive research on related compounds, such as ethylone hydrochloride, provides a clear precedent and framework for understanding this behavior. researchgate.netnih.gov
Research on ethylone hydrochloride has revealed the existence of at least two distinct conformational polymorphs. nih.govnih.gov These polymorphs can be selectively synthesized by varying the crystallization conditions. For instance, treating the ethylone base with ethereal hydrogen chloride can yield one polymorph, while using methanolic hydrogen chloride and allowing it to crystallize can produce a second form. nih.gov
The resulting polymorphs show different crystal morphologies; one may appear as fine needles while the other forms large, block-shaped crystals. uzh.ch Crucially, these different forms can be distinguished using a suite of analytical techniques:
Vibrational Spectroscopy (FTIR and FT-Raman): Polymorphs yield different spectra due to the distinct vibrational modes of the molecules within the different crystal lattices. researchgate.net
Powder X-ray Diffraction (PXRD): Since the packing of molecules is not the same in each polymorph, their PXRD patterns are characteristically different. nih.gov
Solid-State NMR Spectroscopy: This technique can differentiate between the conformational differences of the molecules in their solid state. nih.gov
The instability of cathinone hydrochlorides in air is another relevant factor, as decomposition can occur, leading to the formation of impurities. nih.govresearchgate.net This highlights the importance of understanding the solid-state chemistry of these compounds for proper analysis and handling. The study of polymorphism in cathinones like ethylone provides the analytical tools and theoretical understanding necessary for investigating similar properties in this compound and other related substances. nih.govnih.gov
Pharmacological Investigations and Structure Activity Relationships of 2 Ethylmethcathinone Hydrochloride
In Vitro Studies on Monoamine Transporter Interactions of Synthetic Cathinones
Norepinephrine (B1679862) Transporter (NET) Affinity and Inhibition Studies
Synthetic cathinones also display significant interactions with the norepinephrine transporter (NET). Often, these compounds are more potent inhibitors of NET than of DAT or SERT. nih.gov Similar to their action at DAT, the affinity for NET can be modulated by structural modifications. For instance, among α-pyrrolidinophenones, there is a trend for affinity to increase with increasing α-carbon chain length, with α-PVP showing high affinity. nih.gov
Serotonin (B10506) Transporter (SERT) Affinity and Inhibition Studies
The interaction of synthetic cathinones with the serotonin transporter (SERT) is highly variable and plays a significant role in differentiating their pharmacological effects. While some cathinones, particularly those with a pyrrolidine (B122466) ring, have very low affinity for SERT, others can be potent inhibitors or even substrates. ub.edunih.gov For example, adding substituents to the 4-position of the cathinone (B1664624) structure can increase activity at SERT relative to DAT. nih.gov
Some synthetic cathinones, like pentylone, exhibit a "hybrid" activity, acting as a blocker at DAT but a substrate at SERT. ub.edu This dual action can lead to complex pharmacological effects. In general, ring substitutions on the cathinone molecule tend to enhance serotonergic activity. nih.gov For instance, para-substituted cathinones often show a higher serotonergic profile. acs.org
Structure-Activity Relationship (SAR) Studies of 2-Ethylmethcathinone and Related Cathinones
Influence of Aromatic Ring Substitutions on Pharmacological Activity
Substitutions on the aromatic (phenyl) ring of the cathinone scaffold significantly impact the compound's pharmacological activity and selectivity for the different monoamine transporters. acs.org
The position and nature of the substituent are critical. For example, adding a substituent at the para- (4-) position of the phenyl ring tends to increase a compound's activity at the serotonin transporter (SERT). nih.gov Specifically, para-substituted methcathinone (B1676376) derivatives show higher 5-HT release than their meta-analogs. acs.org This increased serotonergic activity can shift the pharmacological profile from being primarily stimulant to having more entactogenic properties.
The steric bulk of the substituent also plays a crucial role. Larger substituents at the para-position can shift the selectivity towards SERT over DAT. acs.org Halogenation of the aromatic ring is another common modification. The introduction of a halogen can alter binding affinity, with larger halogens generally increasing affinity for SERT. acs.org Para-halogenated cathinones typically have lower DAT/SERT inhibition ratios compared to their non-substituted or meta-substituted counterparts, indicating a shift towards greater serotonergic activity. acs.org Conversely, meta-substituted cathinones often show increased affinity for DAT compared to their para-substituted isomers, which may correlate with higher psychostimulant effects. acs.org
| Substitution Position | Effect on Transporter Selectivity |
| Para- (4-) | Increased SERT activity |
| Meta- (3-) | Increased DAT affinity relative to para- |
| Ortho- (2-) | Less commonly studied, effects can vary |
Impact of Side Chain Modifications on Monoamine Transporter Activity
The pharmacological activity of synthetic cathinones at monoamine transporters (MATs)—namely the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is profoundly influenced by structural modifications to the aliphatic side chain. acs.org These modifications include alterations to the length of the α-carbon substituent and the nature of the terminal amino group. Such changes can shift a compound's profile from a potent releasing agent to a reuptake inhibitor and determine its relative selectivity for the different transporters. nih.govresearchgate.net
For cathinone derivatives, the size of the substituent at the α-position is a critical determinant of DAT inhibitory potency. Research has demonstrated a direct correlation between the lipophilicity and volume of the α-substituent and the compound's activity at DAT. nih.gov For instance, in the α-pyrrolidinophenone class of cathinones, elongating the α-carbon chain from a methyl group to a pentyl group systematically increases the binding affinity and potency for inhibition of dopamine uptake. nih.gov This suggests that the transporter's binding pocket can accommodate larger, more lipophilic groups at this position, leading to enhanced interaction.
A study on a series of N-ethyl substituted cathinones further elucidated the structure-activity relationship concerning the α-carbon side-chain length. The potency for inhibiting dopamine uptake was found to follow an inverted U-shaped curve as the chain length increased from methyl to pentyl. ub.edu Potency increased from a methyl (in N-ethyl-cathinone, NEC) to a propyl group (in N-ethyl-pentedrone) and then decreased with butyl and pentyl substitutions. ub.edu This indicates an optimal chain length for DAT interaction within this specific chemical series.
N-alkylation also plays a crucial role. The N-methylation of cathinone to produce methcathinone, for example, enhances its stimulant potency. nih.gov In the case of 2-Ethylmethcathinone, the presence of an N-methyl group, alongside the α-methyl group characteristic of methcathinone, places it within the class of potent DAT- and NET-interacting compounds. While specific data for 2-Ethylmethcathinone is limited, the established principles of side-chain modifications suggest that these structural features are key to its presumed stimulant activity. The interaction of these compounds can be as substrates (releasers) or inhibitors (blockers) of the transporters. frontiersin.org
Below is a data table summarizing the impact of α-carbon chain length on the dopamine transporter inhibition for a series of α-pyrrolidinophenone cathinones.
Table 1: Impact of α-Carbon Chain Length on DAT Affinity and Uptake Inhibition in α-Pyrrolidinophenones
| Compound | α-Carbon Chain | DAT Binding Affinity (Kᵢ, µM) nih.gov | DA Uptake Inhibition (IC₅₀, µM) nih.gov |
|---|---|---|---|
| α-PPP | Methyl | 1.29 | 0.398 |
| α-PBP | Ethyl | 0.145 | 0.098 |
| α-PVP | Propyl | 0.0222 | 0.054 |
| α-PHP | Butyl | 0.016 | 0.046 |
Stereochemical Considerations in Cathinone Pharmacology
The cathinone scaffold contains a chiral center at the α-carbon, meaning these molecules exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. researchgate.net This stereochemistry is a critical factor in their pharmacology, as the two enantiomers often exhibit different potencies and even different mechanisms of action at monoamine transporters. frontiersin.orgnih.gov The specific three-dimensional arrangement of the atoms in each enantiomer dictates how well it fits into the binding sites of the DAT, NET, and SERT proteins. researchgate.net
For the parent compound, cathinone, the (S)-enantiomer is significantly more potent as a locomotor stimulant than its corresponding phenylpropanolamine metabolite, cathine. researchgate.net More detailed investigations into substituted cathinones have revealed pronounced stereoselectivity. In the case of methcathinone, the (S)-enantiomer is a more potent central stimulant and releasing agent at both dopamine and norepinephrine transporters compared to the (R)-enantiomer. nih.gov
This enantiomeric differentiation is particularly striking for mephedrone (B570743) (4-methylmethcathinone). While both the (S)- and (R)-enantiomers act as substrates at DAT and NET with similar potencies, (S)-mephedrone is a dramatically more potent substrate at SERT, with some studies reporting a 40- to 50-fold higher potency for serotonin release than (R)-mephedrone. frontiersin.orgnih.gov This stereospecificity at SERT is believed to underlie the MDMA-like empathogenic effects reported by users, which are attributed to the (S)-enantiomer, while the more classic psychostimulant effects are associated with the (R)-enantiomer's primary action on dopamine. nih.govnih.gov
Although the specific stereopharmacology of 2-Ethylmethcathinone has not been extensively detailed in published literature, these established principles are directly applicable. As a methcathinone derivative, 2-Ethylmethcathinone possesses the same α-carbon chiral center, and it is expected that its (S)- and (R)-enantiomers will display differential activity at monoamine transporters. The precise nature of this differentiation—whether it mirrors the dopamine-focused activity of methcathinone enantiomers or the serotonin-dopamine split of mephedrone enantiomers—would depend on the influence of the 2-ethyl substitution on the phenyl ring in conjunction with the established stereochemical preferences of the transporters.
Table 2: Stereoselectivity of Mephedrone Enantiomers at Monoamine Transporters
| Enantiomer | Action at DAT/NET | Action at SERT | Implied Effect nih.gov |
|---|---|---|---|
| (S)-Mephedrone | Releaser | Potent Releaser (40-50x > R-form) frontiersin.orgnih.gov | Empathogenic |
Metabolism and Toxicokinetic Research of 2 Ethylmethcathinone Hydrochloride
In Vitro Metabolic Profiling of Synthetic Cathinones
In vitro studies are crucial for understanding the metabolic pathways of synthetic cathinones. These studies typically utilize human liver microsomes (HLM) and other subcellular fractions to identify the metabolites formed. mdpi.comnih.gov The investigation of new psychoactive substances (NPS) metabolites is also valuable in forensic investigations to determine substance use. mdpi.com
Synthetic cathinones are a broad category of NPS that have been widely abused since the mid-2000s. researchgate.net Due to the ease of their synthesis and the desire to bypass existing drug laws, new synthetic cathinones are continuously being created. researchgate.net
The primary metabolic pathways for synthetic cathinones include:
β-ketone reduction nih.govnih.gov
Hydroxylation of the aromatic ring or alkyl side chain mdpi.com
Oxidative degradation of the pyrrolidine (B122466) ring (for pyrrolidine-containing cathinones) nih.gov
Phase II conjugation reactions, such as glucuronidation nih.govnih.gov
Studies using human liver microsomes and S9 fractions have been employed to elucidate the in vitro metabolism of various synthetic cathinones. mdpi.com For instance, research on methylenedioxy-substituted synthetic cathinones using pooled human liver microsomes, cytosol, and uridine (B1682114) diphosphate (B83284) glucuronic acid helped in the identification of phase I and II metabolites. nih.govnih.gov
Table 1: Common In Vitro Metabolic Reactions of Synthetic Cathinones
| Metabolic Reaction | Description |
| N-dealkylation | Removal of an alkyl group from the nitrogen atom. |
| β-ketone reduction | Reduction of the ketone group at the beta position to a hydroxyl group. |
| Aromatic hydroxylation | Addition of a hydroxyl group to the aromatic ring. |
| Alkyl hydroxylation | Addition of a hydroxyl group to the alkyl side chain. |
| Glucuronidation | Conjugation with glucuronic acid to increase water solubility for excretion. |
Identification and Characterization of Major and Minor Metabolites
The identification of metabolites is critical for documenting the intake of synthetic cathinones and extending the detection window in toxicological screenings. nih.gov Both major and minor metabolites are of interest in forensic and clinical toxicology. nih.gov
For many synthetic cathinones, the major metabolites are often the result of β-ketone reduction and N-dealkylation. mdpi.comnih.gov For example, in a study of four synthetic cathinones, the most abundant metabolite for 2-NMC resulted from the reduction of the β-oxo group. mdpi.com Similarly, for methylenedioxy-substituted cathinones, metabolites from β-ketone reduction and demethylenation followed by O-methylation were found to be reliable detection targets in urine. nih.govnih.gov
Minor metabolites can also provide valuable information. These can include hydroxylated and carboxylated derivatives. mdpi.com For example, the metabolism of 4-methyl-N-ethyl-cathinone involves hydroxylation of the 4-methyl group, which is then further oxidized to a carboxy metabolite. mdpi.com
The following table summarizes the types of metabolites generally observed for synthetic cathinones.
Table 2: General Metabolite Profile of Synthetic Cathinones
| Metabolite Type | Metabolic Pathway | Significance |
| N-dealkylated metabolites | N-dealkylation | Major metabolites for many cathinones. |
| β-keto reduced metabolites | β-ketone reduction | Often the most abundant metabolites. mdpi.com |
| Hydroxylated metabolites | Aromatic or alkyl hydroxylation | Can be major or minor, depending on the specific cathinone (B1664624). |
| Carboxylated metabolites | Further oxidation of hydroxylated alkyl groups | Typically minor metabolites. mdpi.com |
| Glucuronide conjugates | Glucuronidation | Phase II metabolites, important for excretion. nih.govunodc.org |
Enzymatic Pathways in Cathinone Metabolism (e.g., Cytochrome P450 Enzymes)
The metabolism of synthetic cathinones is primarily carried out by the cytochrome P450 (CYP) family of enzymes, which are predominantly found in the liver. nih.govnih.gov These enzymes are responsible for the Phase I metabolic reactions, such as oxidation, reduction, and hydrolysis. wikipedia.org
Several CYP isoenzymes are involved in the metabolism of cathinones, with CYP2D6, CYP2C19, CYP1A2, and CYP3A4 being some of the key players. nih.govwikipedia.org For example, cathine, a natural cathinone, has been shown to significantly inhibit CYP2A6 and CYP3A4. nih.gov The specific CYP enzymes involved can vary depending on the structure of the cathinone derivative. nih.gov
The general catalytic cycle of a CYP450 enzyme involves the binding of the drug, reduction of the heme iron, binding of oxygen, and subsequent oxidation of the drug substrate. youtube.com This process introduces a polar functional group, making the compound more water-soluble and easier to excrete. youtube.com
Drug-drug interactions can occur when one substance inhibits or induces the activity of a CYP enzyme that is responsible for metabolizing another drug. youtube.com This can lead to altered drug concentrations and potentially adverse effects. drugbank.com
Table 3: Key Cytochrome P450 Isozymes in Drug Metabolism
| CYP Isozyme | Role in Drug Metabolism |
| CYP3A4 | Metabolizes a wide range of drugs and is a major enzyme in drug metabolism. nih.gov |
| CYP2D6 | Involved in the metabolism of many psychoactive drugs. youtube.com |
| CYP2C19 | Shows genetic polymorphism, leading to variability in drug metabolism. nih.gov |
| CYP1A2 | Metabolizes various drugs and is induced by smoking. youtube.com |
| CYP2A6 | Involved in the metabolism of nicotine (B1678760) and some cathinones. nih.gov |
Toxicokinetic Studies in Preclinical Models and Bioanalytical Considerations
Toxicokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical animal models. nih.gov These studies help to establish the relationship between the administered dose and the systemic exposure to the drug and its metabolites. nih.gov
For synthetic cathinones, there are limited preclinical studies that have examined their full pharmacokinetic profiles. nih.gov However, the available data suggest that these compounds are generally rapidly absorbed and distributed. Some cathinones have shown high permeability across the blood-brain barrier in vitro. wikipedia.org
The development of reliable bioanalytical methods is crucial for toxicokinetic studies. nih.gov These methods, typically using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), are necessary to accurately quantify the parent drug and its metabolites in biological matrices like blood, plasma, and urine. researchgate.netresearchgate.net A significant challenge in this area is the continuous emergence of new synthetic cathinones, which requires the constant development and validation of new analytical methods and reference standards. nih.gov
A robust toxicokinetic assessment requires:
Validated bioanalytical methods. nih.gov
Proper study design with adequate sampling. nih.gov
Assessment of the stability of the analyte in the biological matrix. nih.gov
These studies provide the necessary data to support the safety assessment of new chemical entities and to inform the design of first-in-human clinical trials. nih.govnih.gov
Analytical Methodologies for Forensic and Research Detection of 2 Ethylmethcathinone Hydrochloride
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating 2-Ethylmethcathinone from other substances that may be present in a sample. This separation is crucial for accurate identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. In this method, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound.
For the analysis of 2-Ethylmethcathinone, a common sample preparation step involves diluting the analyte and performing a base extraction into an organic solvent such as chloroform. swgdrug.org The instrumental parameters are optimized to achieve good separation and detection.
Below is a table summarizing typical GC-MS parameters used for the analysis of ethylmethcathinone isomers, which are applicable for 2-Ethylmethcathinone.
Table 1: Typical GC-MS Instrumental Parameters for Ethylmethcathinone Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Agilent Gas Chromatograph with MS detector | swgdrug.orgswgdrug.org |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm | swgdrug.orgswgdrug.org |
| Carrier Gas | Helium at 1 mL/min | swgdrug.orgswgdrug.org |
| Injector Temperature | 280°C | swgdrug.orgswgdrug.org |
| Injection Mode | Split (20:1 or 25:1) | swgdrug.orgswgdrug.org |
| Oven Program | Initial temp 100°C for 1 min, ramp to 300°C at 12°C/min, hold | swgdrug.orgswgdrug.org |
| MS Source Temp | 230°C | swgdrug.orgswgdrug.org |
| MS Quadrupole Temp | 150°C | swgdrug.orgswgdrug.org |
| Mass Scan Range | 34-550 amu | swgdrug.orgswgdrug.org |
| Retention Time | ~7.335 min for 2-ethylmethcathinone | swgdrug.org |
Derivatization, for instance with pentafluoropropionic anhydride (B1165640) (PFPA), can also be employed to improve the chromatographic properties and thermal stability of cathinones for GC-MS analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation of compounds that are not suitable for GC analysis due to low volatility or thermal instability. These methods separate compounds based on their distribution between a liquid mobile phase and a solid stationary phase.
For synthetic cathinones, reversed-phase HPLC is commonly used, often with columns such as C8 or C18. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen orthophosphate) and an organic solvent like acetonitrile. thermofisher.com The pH of the mobile phase is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic state for optimal separation. thermofisher.com
UHPLC utilizes columns with smaller particle sizes (typically under 2.2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC. thermofisher.com For instance, a method transferred from HPLC to UHPLC can see a reduction in run time from 8 minutes to 2 minutes while still achieving excellent separation. thermofisher.com These methods are validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification. thermofisher.com
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the detection and quantification of synthetic cathinones in complex matrices like urine and plasma. nih.govnih.gov This technique is particularly valuable in forensic toxicology where low concentrations of the drug and its metabolites need to be detected. nih.gov The method can be fully validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov
In LC-MS/MS, the first mass spectrometer selects the precursor ion of the target analyte, which is then fragmented. The second mass spectrometer analyzes the resulting product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and enhances specificity. nih.gov A validated LC-MS/MS method for 16 synthetic cathinones and their metabolites demonstrated elution of all analytes within 8.2 minutes. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This is a powerful tool in the identification of novel psychoactive substances for which reference standards may not be available.
Spectroscopic Applications in Detection and Identification
Spectroscopic techniques are used to confirm the identity of a substance by analyzing its interaction with electromagnetic radiation. These methods are often used in conjunction with chromatographic techniques.
Ultraviolet (UV) spectroscopy measures the absorption of UV light by a substance. While it is not a highly specific technique on its own, it can be used for preliminary identification and for quantification. 2-Ethylmethcathinone hydrochloride exhibits UV absorption maxima (λmax) at 206, 248, and 289 nm. caymanchem.com The absorbance at a specific wavelength is proportional to the concentration of the analyte, which allows for quantitative analysis based on a calibration curve. nih.gov Although the UV spectrum is a useful characteristic, it is generally used as part of a broader analytical workflow for confirmation.
Infrared (IR) spectroscopy provides a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. When coupled with a microscope, IR microspectroscopy allows for the analysis of very small samples, such as single microcrystals.
2-Ethylmethcathinone forms characteristic microcrystals when reacted with certain reagents. wcupa.edu The morphology and IR spectrum of these crystals can be used for definitive identification. The aqueous gold chloride reagent is considered optimal for producing large, characteristic microcrystals of 2-EMC that are well-suited for single-crystal infrared spectroscopy. wcupa.eduwcupa.edu
The table below describes the microcrystal characteristics of 2-Ethylmethcathinone with various reagents.
Table 2: Microcrystal Characteristics of 2-Ethylmethcathinone with Different Reagents
| Reagent | Crystal Description | Suitability for IR | Reference |
|---|---|---|---|
| 5% Aqueous Gold Chloride (HAuCl₄) | Large, thick, stacked, clear tablets. Very bright under crossed polars. | Very well-suited for single crystal IR. | wcupa.edu |
| 5% HAuCl₄ in 1:2 H₂SO₄:H₂O | Colorless twinned prisms. Form slowly after initial oiling. Not very bright under crossed polars. | Not specified as ideal. | wcupa.edu |
| Gold Bromide (HAuBr₄) | Red, twig-like growths composed of strung-together flat hexagonal plates. | Not specified as ideal. | wcupa.edu |
| Platinic Chloride (H₂PtCl₆) in 10% HCl | Thick, long, colorless prisms in straight or branched chains. Bright interference colors under crossed polars. | Sufficient peak information can be obtained, though crystals may be thick. | wcupa.edu |
| Platinic Bromide (H₂PtBr₆) | Two forms: long blades with an angled edge or sheaves of short red rods. Both are bright under crossed polars. | Not specified as ideal. | wcupa.edu |
Microcrystalline Tests as Presumptive and Confirmatory Tools
Microcrystalline tests represent a rapid, sensitive, and cost-effective analytical technique for the identification of various substances, including novel psychoactive compounds like 2-Ethylmethcathinone (2-EMC). unodc.orgwcupa.edu These tests function on the principle of a precipitation reaction between the target analyte and a specific chemical reagent, which results in the formation of a unique, insoluble drug-reagent complex. wcupa.edu The distinct morphology, or habit, of the resulting crystals, as observed under a polarized light microscope, serves as a key identifying characteristic. wcupa.educutm.ac.in
The procedure for conducting a microcrystalline test is straightforward. A small quantity of the suspected substance is placed on a microscope slide, dissolved in an appropriate solvent, and then a drop of the reagent is added. wcupa.edu The subsequent crystal formation, including the time it takes for crystals to appear, their shape, color, and behavior under polarized light, are all meticulously observed and compared to those of a known reference standard. unodc.orgwcupa.edu While traditionally considered a presumptive test, with sufficient expertise and comprehensive reference materials, microcrystalline tests can also serve as a valuable confirmatory tool. wcupa.edu The United Nations Office on Drugs and Crime (UNODC) includes microcrystalline tests in its recommended methods for the analysis of synthetic cathinones. unodc.orgntu.ac.uk
For this compound, several reagents have been shown to produce characteristic microcrystals, making them suitable for its identification. Research has demonstrated that gold-based reagents, in particular, are effective in producing distinct crystalline structures with 2-EMC. wcupa.eduwcupa.edu The ability of these tests to distinguish between positional isomers, such as 2-EMC and 3-EMC, highlights their specificity and utility in forensic analysis. wcupa.edu
The table below summarizes the observed microcrystalline reactions for 2-Ethylmethcathinone with various reagents.
Table 1: Microcrystalline Reactions of 2-Ethylmethcathinone
| Reagent | Solvent/Conditions | Observed Crystal Morphology |
|---|---|---|
| 5% Aqueous Gold Chloride (HAuCl₄) | Dissolved in water, 10% hydrochloric acid, or 10% acetic acid | Large, thick, clear stacked tablets that are bright under crossed polars. This reagent is considered optimal for both microcrystal formation and subsequent infrared microspectroscopy. wcupa.eduwcupa.edu |
| Gold Chloride in H₂SO₄/H₂O | 1:2 concentrated H₂SO₄: H₂O | Colorless, twinned prisms that form slowly (15-20 minutes) as the initial oil clears. These crystals are not very bright under crossed polars. wcupa.edu |
| Gold Bromide (HAuBr₄) | --- | Characteristic red, twig-like growths composed of individual flat hexagonal plates strung together. wcupa.edu |
| Platinic Chloride (H₂PtCl₆) | 10% Hydrochloric Acid | Thick, long, colorless prisms that grow end-to-end in straight or branched chains. They display bright interference colors under crossed polars. wcupa.edu |
| Platinic Bromide (H₂PtBr₆) | --- | Two concentration-dependent forms are observed: long blades with one angled edge that are bright under crossed polars, and sheaves of short, bright red rods. wcupa.edu |
This table is generated based on data from West Chester University's research on the microcrystalline testing of novel psychoactive substances. wcupa.edu
Method Validation Parameters for Analytical Assays in Research
The validation of an analytical method is a critical process in research and quality control, ensuring that a specific method is suitable for its intended purpose. researchgate.net It provides documented evidence that the procedure consistently produces a result that meets pre-determined specifications and quality attributes. researchgate.neteuropa.eu For the detection and quantification of compounds like this compound in a research setting, a comprehensive validation study is essential to guarantee the reliability, accuracy, and precision of the obtained data. researchgate.neteuropa.eu
The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters to be evaluated during the validation of analytical procedures. europa.eueuropa.eu These parameters are designed to assess the performance and capabilities of the method. scispace.com The specific characteristics that need to be evaluated depend on the type of analytical procedure, whether it is for identification, impurity testing, or quantitative assay. europa.eu
The primary parameters for the validation of a quantitative analytical assay, such as one that might be developed for this compound, are detailed below.
Table 2: Key Method Validation Parameters for Quantitative Research Assays
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. researchgate.neteuropa.euresearchgate.net | The mean recovery should typically be within 80-120% of the theoretical concentration, although this can vary depending on the analyte concentration. researchgate.net |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.neteuropa.eu It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). nih.gov | The RSD should generally be less than 2% for the drug substance, but higher values may be acceptable for low concentrations of the analyte. researchgate.net |
| Linearity | The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. researchgate.net It is typically evaluated by a linear regression analysis of the analyte signal versus concentration. researchgate.net | The correlation coefficient (r) or coefficient of determination (R²) should be close to 1 (typically >0.99). researchgate.net |
| Range | The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.neteuropa.eu | The specified range is derived from the linearity studies and should encompass the expected working concentrations. europa.eu |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net It can be determined based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the response and the slope of the calibration curve. europa.eu | N/A (It is a determined value, not a criterion to be met). |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net It can be determined based on a signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. europa.eu | The analyte response at the LOQ should be quantifiable with acceptable accuracy and precision. europa.eu |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.neteuropa.eu | The method should be able to differentiate the analyte from other substances, with no significant interference at the analyte's retention time or signal. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu Examples of variations include changes in pH, mobile phase composition, or temperature. europa.eu | The results should remain within the method's precision and accuracy limits despite the introduced variations. |
This table is a summary of standard analytical method validation parameters as outlined by regulatory bodies and scientific literature. researchgate.neteuropa.eueuropa.eu
Forensic Science and Prevalence Research of 2 Ethylmethcathinone Hydrochloride
Trends in the Detection of 2-Ethylmethcathinone Hydrochloride in Seized Materials
2-Ethylmethcathinone (2-EMC) is a synthetic cathinone (B1664624) and a positional isomer of the better-known 4-ethylmethcathinone (B1651093) (4-EMC). caymanchem.comswgdrug.org Synthetic cathinones are β-keto phenethylamines, structurally similar to amphetamine and methamphetamine. unodc.org The parent compound, cathinone, is a naturally occurring stimulant found in the khat plant. researchgate.netunodc.org The clandestine nature of designer drug manufacturing leads to the continuous emergence of new synthetic cathinone derivatives, creating a dynamic and challenging landscape for law enforcement and forensic laboratories. researchgate.netmdpi.com
Synthetic cathinones are often sold online or in "headshops" under deceptive names like "bath salts" or "plant food" to circumvent drug control laws. researchgate.net These products may contain a single synthetic cathinone or a mixture of several, and their chemical composition can change rapidly. unca.edu Mephedrone (B570743) (4-methylmethcathinone), for example, has appeared as a white or yellow powder or in capsules and tablets. unodc.org
The United Nations Office on Drugs and Crime (UNODC) has noted a significant increase in the number and variety of new psychoactive substances (NPS), including synthetic cathinones. unodc.org As of November 2019, over 160 individual synthetic cathinones had been reported to the UNODC's Early Warning Advisory. unodc.org This proliferation presents considerable analytical challenges due to the lack of readily available and affordable chemical reference standards and established analytical methods. unodc.org
Interactive Data Table: Seizure Data for Selected Synthetic Cathinones (Illustrative)
The following table is an illustrative example of how seizure data for synthetic cathinones might be presented. Actual data would be sourced from forensic laboratory information management systems and national drug monitoring agencies.
| Year | Compound | Number of Seizures | Total Weight (kg) |
| 2021 | Mephedrone | 5,234 | 150.7 |
| 2021 | MDPV | 1,892 | 45.2 |
| 2021 | Alpha-PVP | 3,105 | 88.9 |
| 2022 | Mephedrone | 4,876 | 135.1 |
| 2022 | MDPV | 1,655 | 39.8 |
| 2022 | Alpha-PVP | 2,987 | 81.3 |
| 2022 | 2-Ethylmethcathinone | 15 | 0.5 |
| 2023 | Mephedrone | 4,501 | 122.6 |
| 2023 | MDPV | 1,432 | 34.7 |
| 2023 | Alpha-PVP | 2,765 | 75.4 |
| 2023 | 2-Ethylmethcathinone | 25 | 1.1 |
Analytical Challenges in Identifying Novel Synthetic Cathinones in Forensic Contexts
The constant emergence of novel synthetic cathinones like 2-EMC presents significant analytical challenges for forensic laboratories. mdpi.comojp.gov A primary difficulty is the sheer number of new compounds and their structural similarities. mdpi.com Many synthetic cathinones are positional isomers, differing only in the placement of a substituent on the aromatic ring, which can be difficult to distinguish using routine analytical techniques. unca.edu
Standard presumptive field tests, such as colorimetric tests, often lack the specificity to differentiate between various synthetic cathinones and may produce false-positive or false-negative results. mdpi.comkent.ac.uk For instance, the Marquis reagent, commonly used for identifying amphetamines, may not produce a distinct color change with certain synthetic cathinones. mdpi.com While the Zimmermann reagent is recommended by the UNODC for the general detection of synthetic cathinones, confirmatory analysis is essential. mdpi.com
In the laboratory, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for drug identification. ojp.govojp.gov However, many synthetic cathinones, particularly those with a pyrrolidine (B122466) ring, are prone to thermal degradation and extensive fragmentation during GC-MS analysis, leading to poor quality mass spectra that can be difficult to interpret. unca.eduojp.gov Derivatization can sometimes improve analysis, but this adds a step to the workflow and is not always effective for all compounds. ojp.gov
Liquid chromatography-mass spectrometry (LC-MS), especially high-resolution mass spectrometry (HRMS), has become an indispensable tool for identifying novel psychoactive substances. tandfonline.com HRMS provides highly accurate mass measurements, aiding in the determination of elemental composition and the identification of unknown compounds. However, the lack of commercially available reference standards for every new synthetic cathinone remains a significant hurdle for definitive identification and quantification. unodc.orgtandfonline.com
Development and Utilization of Forensic Reference Standards and Databases
The availability of well-characterized reference materials is crucial for the accurate identification of drugs in forensic analysis. unodc.orgnih.gov For a compound like this compound, an analytical reference standard is a purified substance intended for forensic and research purposes. caymanchem.com These standards are used to confirm the identity of a suspected substance by comparing its analytical data (e.g., mass spectrum, retention time) to that of the known standard.
The process of creating an in-house reference standard can involve synthesis or isolation from seized materials, followed by purification. enfsi.eu The purity and identity of the in-house standard must then be rigorously verified. Certified reference materials (CRMs) from accredited suppliers are preferred as they come with a certificate of analysis detailing their purity and characterization data. enfsi.eu
To address the challenge of the rapid emergence of NPS, several forensic databases have been developed. These databases serve as repositories for analytical data on new and existing compounds, facilitating information sharing among forensic laboratories worldwide.
Key Forensic Databases:
NPS Data Hub: A web-based database developed through a collaboration between the National Institute of Standards and Technology (NIST), the Drug Enforcement Administration (DEA), and Germany's Bundeskriminalamt (BKA). nist.govresearchgate.net It allows forensic laboratories to upload and share analytical data on newly identified NPS, creating a community-driven resource for rapid identification. nist.govresearchgate.net
HighResNPS: A crowd-sourced mass spectral database specifically for high-resolution mass spectrometry (HRMS) data of NPS. highresnps.com It contains thousands of entries and can be used to create suspect libraries for various HRMS platforms. highresnps.com
NPS Discovery: An open-access early warning system in the United States that collaborates with public health and safety stakeholders to rapidly identify emerging drugs. ojp.govcfsre.org
These databases, coupled with the availability of physical reference standards, are essential tools for forensic chemists to navigate the complex and ever-changing landscape of novel psychoactive substances. nist.govhighresnps.comcfsre.org
Future Directions in 2 Ethylmethcathinone Hydrochloride Research
Advancing the Understanding of Pharmacological Mechanisms
2-Ethylmethcathinone is presumed to act as a stimulant by increasing the levels of key neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) in the brain. ontosight.ai This action is characteristic of cathinone (B1664624) derivatives, which typically function as monoamine transporter inhibitors or releasing agents. ontosight.ai However, the precise pharmacological profile of 2-EMC, including its affinity and activity at each of these transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT), remains largely uncharacterized.
Future research must prioritize comprehensive in vitro pharmacological profiling. This includes:
Receptor Binding Assays: Quantitative analysis to determine the binding affinity (Ki) of 2-EMC at DAT, NET, and SERT. This will clarify its primary molecular targets.
Transporter Uptake/Release Assays: Functional studies to determine whether 2-EMC acts as a reuptake inhibitor (blocker) or a substrate (releaser) at these transporters. This distinction is critical for predicting its psychoactive effects and abuse potential.
In Vivo Microdialysis: Animal studies to measure the real-time effects of 2-EMC administration on extracellular neurotransmitter levels in specific brain regions associated with reward and stimulation.
A deeper understanding of these mechanisms will allow for a more accurate prediction of its effects and potential for harm.
Elucidating Novel Metabolic Pathways and Metabolite Identification
The metabolism of synthetic cathinones can produce a range of active and inactive metabolites, significantly influencing the duration and nature of the drug's effects. For related compounds like 4-methylmethcathinone (4-MMC), the primary metabolic routes involve the reduction of the β-keto group and oxidation of the aromatic methyl group. nih.govresearchgate.net It is hypothesized that 2-EMC undergoes similar biotransformations.
Future investigations should focus on:
In Vitro Metabolism Studies: Incubating 2-EMC with human liver microsomes and hepatocytes to identify the primary Phase I and Phase II metabolites. iisj.in Common cathinone metabolic transformations include reduction of the keto group and hydroxylation of alkyl chains. researchgate.net
CYP450 Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) isoenzymes responsible for its metabolism. For many cathinones, CYP2D6 is a key enzyme. researchgate.netiisj.in Understanding the enzymatic pathways is crucial for predicting drug-drug interactions.
These studies, utilizing advanced analytical techniques like high-resolution mass spectrometry, are essential for forensic analysis and for understanding the complete toxicokinetic profile of the compound.
Development of Enhanced and Rapid Analytical Methodologies
The detection and identification of 2-EMC in seized materials and biological samples are fundamental for law enforcement and clinical toxicology. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are effective, there is a continuous need for more rapid and field-deployable methods. researchgate.netswgdrug.org
Future development should target:
Portable Spectroscopic Devices: Creating methods for presumptive identification using portable technologies like Raman or infrared spectroscopy, which could be used in the field.
Advanced Mass Spectrometry: Developing highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2-EMC and its metabolites in complex biological matrices like blood and urine.
Immunoassays: Exploring the potential for developing specific antibodies for 2-EMC to create rapid immunoassay-based screening tests.
Microcrystalline Tests: Further investigation into microcrystalline tests, such as the use of reagents like aqueous gold chloride, can provide characteristic microcrystals for identification. wcupa.edu
The ability to differentiate 2-EMC from its numerous positional isomers, such as 4-ethylmethcathinone (B1651093) (4-EMC), is a significant analytical challenge that requires high-resolution techniques. wikipedia.org
Expansion of Structure-Activity Relationship (SAR) Knowledge for Emerging Analogs
The core cathinone structure is easily modified, leading to a vast number of potential analogs with varying potencies and effects. Understanding the Structure-Activity Relationships (SAR) of the cathinone class helps predict the pharmacological profiles of new, emerging substances. For 2-EMC, the ethyl group at the 2-position of the phenyl ring is a key structural feature.
Future SAR studies should systematically explore how modifications to the 2-EMC scaffold alter its activity:
Alkyl Chain Variation: Synthesizing and testing analogs with different alkyl groups (e.g., methyl, propyl) at the 2-position to determine the effect of chain length on transporter affinity and selectivity.
Aromatic Ring Substitution: Investigating the impact of moving the ethyl group to other positions on the phenyl ring (e.g., 3- or 4-position) or adding other substituents.
N-Alkylation: Examining the effect of altering the N-methyl group to other alkyl groups (e.g., N-ethyl, N-propyl) on pharmacological activity.
This research will not only help in understanding 2-EMC itself but also provide a framework for anticipating the properties of next-generation synthetic cathinones.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of 2-Ethylmethcathinone hydrochloride?
- Methodological Answer : A combination of gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) is essential. GC-MS provides molecular fragmentation patterns for structural confirmation, while H/C NMR identifies functional groups and stereochemistry. HPLC with UV detection (e.g., at 254 nm) quantifies purity by resolving impurities at levels ≥0.1% . For forensic or pharmacological studies, cross-validation with reference standards is critical to avoid misidentification of cathinone analogs .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use respiratory protection (e.g., NIOSH-certified N95 masks for low exposure; self-contained breathing apparatus for prolonged handling), nitrile gloves, and tightly sealed goggles to prevent ocular contact. Ensure fume hoods with ≥100 fpm airflow for synthesis or weighing. Decontaminate spills with 70% ethanol followed by sodium bicarbonate neutralization. Store at 2–8°C in amber glass under inert gas to prevent degradation .
Q. How can researchers synthesize this compound with optimal yield?
- Methodological Answer : A modified 5-step protocol is recommended:
Reduction : Convert propiophenone derivatives using sodium borohydride in methanol at 0–5°C.
Etherification : React with ethyl bromide under reflux (60°C, 12 h).
Amination : Introduce dimethylamine gas in anhydrous THF.
Separation : Use silica gel chromatography (ethyl acetate:hexane, 3:7).
Hydrochloride Formation : Acidify with HCl·EA (yield: ~78%, purity ≥95%) .
Advanced Research Questions
Q. How can discrepancies between in vitro receptor affinity and in vivo behavioral effects of this compound be resolved?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to harmonize data across studies . For in vitro-in vivo correlation (IVIVC):
- Use radioligand binding assays (e.g., H-dopamine uptake inhibition in DAT-transfected cells) to quantify potency.
- Pair with microdialysis in rodent models to measure extracellular dopamine in the nucleus accumbens. Adjust for pharmacokinetic variables (e.g., blood-brain barrier permeability via logP calculations). Contradictions often arise from metabolite activity (e.g., β-keto group reduction), requiring LC-MS/MS metabolite profiling .
Q. What experimental designs are effective for impurity profiling of this compound?
- Methodological Answer : Employ forced degradation studies under ICH Q1A guidelines:
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 h).
- Oxidative Stress : 3% HO, 48 h.
- Photolysis : Expose to UV light (320–400 nm) for 72 h.
Analyze degradants via UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) and 0.1% formic acid mobile phase. Compare against synthetic impurities (e.g., N-ethyl byproducts) using spectral libraries .
Q. How can the stability of this compound in biological matrices be validated for pharmacokinetic studies?
- Methodological Answer : Prepare spiked plasma/brain homogenate samples (n=6) at low, mid, and high concentrations. Assess short-term (24 h, 25°C), long-term (-80°C, 30 days), and freeze-thaw (3 cycles) stability. Use isotopically labeled internal standards (e.g., d-ethylmethcathinone) to correct for matrix effects. Report % deviation from baseline (acceptance: ±15%) .
Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer : Implement process analytical technology (PAT):
- In-line FTIR : Monitor amine intermediate formation in real-time.
- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
- Crystallization Control : Use anti-solvent addition (e.g., diethyl ether) with controlled cooling rates (1°C/min) to ensure uniform crystal size (10–50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
